molecular formula C7H4BrN3O2 B1381847 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 1884502-13-9

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No. B1381847
M. Wt: 242.03 g/mol
InChI Key: QUFNOQDORQGAHS-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 . It is a solid substance that is typically stored at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives involves several steps . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . The molecule also contains a carboxylic acid group attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are primarily related to its use as a starting material in the synthesis of various derivatives . These reactions typically involve the substitution of the bromine atom or the modification of the carboxylic acid group .


Physical And Chemical Properties Analysis

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 242.03 . The compound’s boiling point is 492.2°C at 760 mmHg .

Scientific Research Applications

TRK Inhibitors in Cancer Research

  • Results: Among the synthesized compounds, compound C03 showed significant activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing selectivity for the MCF-7 cell line and HUVEC cell line .

Anti-tuberculosis Agents

  • Results: The results indicated that the pyrazolo[3,4-b]pyridine with specific substitutions exhibits promising anti-tuberculosis activity .

Safety And Hazards

The safety information available for 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid and its derivatives are likely to focus on their potential applications in medicinal chemistry, particularly in the development of new TRK inhibitors . Further studies are needed to evaluate the biological activities of these compounds and to optimize their properties for potential therapeutic use .

properties

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFNOQDORQGAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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